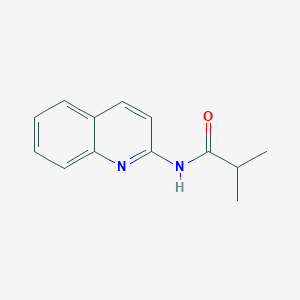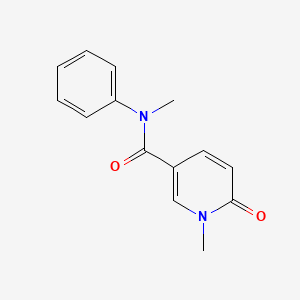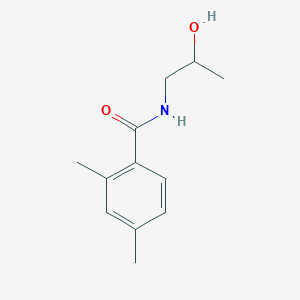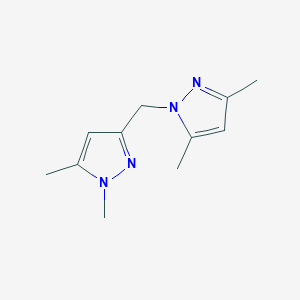
6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as MTT, this compound is widely used in the laboratory for various experimental purposes.
Mecanismo De Acción
The mechanism of action of MTT involves the reduction of MTT by mitochondrial dehydrogenases in living cells. The formazan crystals formed as a result of this reaction are insoluble in water and can be dissolved in organic solvents. The MTT assay is widely used to study the effects of various compounds on cell viability and proliferation.
Biochemical and Physiological Effects:
MTT has been shown to have no significant biochemical or physiological effects on living cells. It is a non-toxic compound and does not interfere with the normal functioning of cells. The MTT assay is a reliable and sensitive method for measuring cell viability and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The MTT assay has several advantages over other methods for measuring cell viability and proliferation. It is a simple and reliable method that can be used to measure the effects of various compounds on cell growth. The assay is also cost-effective and can be performed using standard laboratory equipment. However, the MTT assay has limitations, such as the inability to distinguish between viable and non-viable cells and the potential for interference from other compounds in the culture.
Direcciones Futuras
MTT has significant potential for future research in various fields. Some potential future directions for research include the development of new MTT-based assays for measuring cell viability and proliferation, the use of MTT in drug discovery and development, and the application of MTT in the study of cancer biology. Further research is needed to fully understand the potential applications of MTT and its mechanism of action in living cells.
Conclusion:
In conclusion, 6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine or MTT is a chemical compound that has found extensive applications in scientific research. It is a non-toxic compound that is widely used in the laboratory for various experimental purposes, primarily in the field of cell biology. The MTT assay is a reliable and sensitive method for measuring cell viability and proliferation. Future research is needed to fully understand the potential applications of MTT and its mechanism of action in living cells.
Métodos De Síntesis
The synthesis of MTT involves the reaction of 2,4-diamino-6-methylpyrimidine with methylthioacetaldehyde. The reaction is carried out under specific conditions, and the resulting product is purified to obtain pure MTT. The synthesis of MTT is a well-established process and has been widely used in various research studies.
Aplicaciones Científicas De Investigación
MTT has found extensive applications in scientific research, primarily in the field of cell biology. It is used as a colorimetric assay to determine cell viability and proliferation. The MTT assay is based on the reduction of MTT by mitochondrial dehydrogenases in living cells, resulting in the formation of formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells in the culture.
Propiedades
IUPAC Name |
6-(methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S/c1-11-2-3-8-4(6)10-5(7)9-3/h2H2,1H3,(H4,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHAZOULFLGQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=NC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)


![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)



![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)

![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)

